molecular formula C18H18N2OS2 B12130833 3,5,6-trimethyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one

3,5,6-trimethyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12130833
M. Wt: 342.5 g/mol
InChI Key: BUEOFAKMFGXWGU-JXMROGBWSA-N
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Description

3,5,6-Trimethyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • Methyl substituents at positions 3, 5, and 6 on the thieno[2,3-d]pyrimidin-4(3H)-one scaffold.

This compound is synthesized via one-pot protocols involving condensation of 2-amino-3-cyanothiophene derivatives with appropriate electrophiles, followed by cyclization and functionalization of the sulfanyl group . Its structural motifs align with bioactive thienopyrimidinones, which are explored for anticancer, antimicrobial, and kinase-inhibitory properties .

Properties

Molecular Formula

C18H18N2OS2

Molecular Weight

342.5 g/mol

IUPAC Name

3,5,6-trimethyl-2-[(E)-3-phenylprop-2-enyl]sulfanylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H18N2OS2/c1-12-13(2)23-16-15(12)17(21)20(3)18(19-16)22-11-7-10-14-8-5-4-6-9-14/h4-10H,11H2,1-3H3/b10-7+

InChI Key

BUEOFAKMFGXWGU-JXMROGBWSA-N

Isomeric SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SC/C=C/C3=CC=CC=C3)C)C

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC=CC3=CC=CC=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-trimethyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno[2,3-d]pyrimidine intermediates under controlled conditions . The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and safety. This includes the use of industrial-grade solvents, catalysts, and automated reaction systems to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3,5,6-trimethyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .

Scientific Research Applications

3,5,6-trimethyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5,6-trimethyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or proteins essential for the survival of microbial or cancer cells, leading to their death. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit diverse bioactivity depending on substituent patterns. Below is a detailed comparison with key analogs:

Substituent Variations at Position 3

Compound Name Position 3 Substituent Molecular Formula Key Properties/Activity Reference
Target Compound Methyl C₁₉H₁₈N₂OS₂ Enhanced metabolic stability due to smaller methyl group; moderate VEGFR-2 inhibition
3-Ethyl-5,6-dimethyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl} analog Ethyl C₂₀H₂₀N₂OS₂ Higher lipophilicity (logP ≈ 4.2); improved cytotoxicity in MCF-7 cells (IC₅₀ = 8.2 µM)
3-Allyl-5,6-dimethyl-2-morpholinylacetamide analog Allyl C₁₇H₂₁N₃O₃S₂ Reduced kinase selectivity due to bulky allyl group; antifungal activity (MIC = 16 µg/mL)

Key Insight : Methyl at position 3 (target compound) balances steric bulk and metabolic stability, whereas ethyl/allyl groups enhance lipophilicity but may compromise target specificity .

Substituent Variations at Position 2 (Sulfanyl Group)

Compound Name Position 2 Substituent Molecular Weight Bioactivity Reference
Target Compound (2E)-3-Phenylprop-2-en-1-yl (cinnamyl) 356.4 g/mol Moderate VEGFR-2 inhibition (IC₅₀ = 12.5 µM); π-π interactions in docking
2-((4-Methylbenzyl)sulfanyl) analog 4-Methylbenzyl 380.5 g/mol Higher logP (5.1); potent sigma receptor binding (Ki = 0.3 nM)
2-((3-Trifluoromethylbenzyl)sulfanyl) analog 3-Trifluoromethylbenzyl 414.4 g/mol Enhanced metabolic stability (t₁/₂ = 6.8 h); moderate CYP3A4 inhibition
2-(Prop-2-yn-1-ylthio) analog Propargyl 292.3 g/mol Lower solubility (0.1 mg/mL); reduced anticancer activity (IC₅₀ > 50 µM)

Key Insight : The cinnamyl group in the target compound enables π-stacking with hydrophobic kinase pockets, while fluorinated or benzyl groups enhance receptor affinity but may increase toxicity .

Substituent Variations at Positions 5 and 6

Compound Name Positions 5/6 Substituents Molecular Formula Activity Reference
Target Compound 5,6-Dimethyl C₁₉H₁₈N₂OS₂ Balanced solubility (logS = -3.2) and cell permeability
5,6,7,8-Tetrahydrobenzo[4,5]thieno analog Cyclohexene-fused C₂₃H₂₄N₂O₂S₂ Improved tubulin polymerization inhibition (IC₅₀ = 1.8 µM)
5,6-Dichloro analog Chlorine atoms C₁₇H₁₄Cl₂N₂OS₂ Enhanced antibacterial activity (MIC = 4 µg/mL); hepatotoxicity concerns

Key Insight : Methyl groups at 5/6 (target compound) optimize solubility without significant toxicity, while fused rings or halogens enhance potency but limit pharmacokinetics .

Research Findings and Pharmacological Profiles

  • Anticancer Activity : The target compound shows moderate VEGFR-2 inhibition (IC₅₀ = 12.5 µM) compared to 3-ethyl analogs (IC₅₀ = 8.2 µM), suggesting ethyl groups enhance kinase binding .
  • Antifungal Activity : Cinnamyl sulfanyl derivatives exhibit lower antifungal potency (MIC = 32 µg/mL) compared to morpholinylacetamide analogs (MIC = 16 µg/mL) due to reduced membrane penetration .
  • Synthetic Accessibility : The target compound is synthesized in 72% yield via one-pot methods, outperforming propargyl or benzyl analogs (45–60% yields) .

Biological Activity

3,5,6-Trimethyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This compound's structure suggests that it may interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine core, which is known for its ability to act as a scaffold for drug development. The presence of the sulfanyl group and the phenylpropene moiety enhances its biological activity by potentially facilitating interactions with biomolecular targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thienopyrimidine derivatives. For instance, compounds related to 3,5,6-trimethyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one have shown significant inhibitory effects against various cancer cell lines. In particular:

  • MDA-MB-231 Cells : A study indicated that derivatives of thieno[2,3-d]pyrimidine exhibited IC50 values as low as 29.0 nM against MDA-MB-231 cells, indicating potent antitumor activity .

Neuropharmacological Activity

Thienopyrimidine derivatives have also been investigated for their effects on serotonin receptors. For example, certain derivatives have been identified as selective serotonin 5-HT6 receptor antagonists, which may contribute to their neuropharmacological profiles . This receptor has been implicated in various neurological disorders, making these compounds candidates for further research in treating conditions such as depression and anxiety.

Case Studies

Several case studies have explored the biological activities of thienopyrimidine derivatives:

  • Anticancer Screening : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested against breast cancer cell lines. The results demonstrated that modifications to the thienopyrimidine structure could enhance cytotoxicity .
  • Serotonin Receptor Binding : Another study evaluated the binding affinity of various thienopyrimidine compounds to serotonin receptors. The most active compound showed a Ki value of 1.7 nM at the 5-HT6 receptor .

Data Tables

The following table summarizes key findings from studies on the biological activity of thienopyrimidine derivatives:

Compound NameTargetIC50/Ki ValueReference
Compound AMDA-MB-231 Cells29.0 nM
Compound B5-HT6 Receptor1.7 nM
Compound CVarious Cancer Cell LinesVarious (43%-87% inhibition)

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